molecular formula C16H26O8 B12316393 4-[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid

4-[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid

Cat. No.: B12316393
M. Wt: 346.37 g/mol
InChI Key: RQEWNDZNKBUWDH-UHFFFAOYSA-N
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Description

Oleuropeic acid 8-O-glucoside is a natural compound, also known as European olive acid 8-O-glucoside. It is a phenolic acid compound extracted from the leaves of the olive tree (Olea europaea). The chemical structure of Oleuropeic acid 8-O-glucoside consists of European olive acid and glucoside, forming a yellow crystalline substance with a bitter taste. This compound is known for its antioxidant and anti-inflammatory properties, and it has potential benefits in preventing atherosclerosis and reducing the risk of cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oleuropeic acid 8-O-glucoside is typically prepared using olive leaf extracts. The extraction process involves several chemical reactions to isolate and purify the compound. The synthetic route generally includes the following steps:

Industrial Production Methods

In industrial settings, the production of Oleuropeic acid 8-O-glucoside involves large-scale extraction and purification processes. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) ensures the efficient isolation and purification of the compound. The industrial production process is optimized to achieve high yields and purity levels suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Oleuropeic acid 8-O-glucoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of Oleuropeic acid 8-O-glucoside. These derivatives may exhibit different biological activities and properties compared to the parent compound .

Scientific Research Applications

Oleuropeic acid 8-O-glucoside has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Oleuropeic acid 8-O-glucoside involves its interaction with various molecular targets and pathways. The compound exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Oleuropeic acid 8-O-glucoside can be compared with other similar compounds, such as:

Oleuropeic acid 8-O-glucoside is unique due to its specific glucoside structure, which may contribute to its distinct biological activities and potential health benefits.

Properties

IUPAC Name

4-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O8/c1-16(2,9-5-3-8(4-6-9)14(21)22)24-15-13(20)12(19)11(18)10(7-17)23-15/h3,9-13,15,17-20H,4-7H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEWNDZNKBUWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC(=CC1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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